molecular formula C16H18N2O3S2 B277687 2-(2,5-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

2-(2,5-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No. B277687
M. Wt: 350.5 g/mol
InChI Key: IINCXPIJQXRYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various research fields. DMPT is a thiazolidinone derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Mechanism of Action

The exact mechanism of action of 2-(2,5-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound may exert its biological activities by modulating the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been found to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, this compound has been shown to improve insulin sensitivity and regulate glucose metabolism in diabetic mice.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities have been extensively studied. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to obtain reliable and reproducible results.

Future Directions

There are several future directions for 2-(2,5-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one research. One potential application is in the development of novel anti-inflammatory and anti-tumor drugs. This compound may also have potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its widespread use in research and drug development.

Synthesis Methods

The synthesis of 2-(2,5-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves the reaction between 2,5-dimethoxybenzaldehyde and 5-methyl-2-thiocyanatothiazole in the presence of a base catalyst, followed by a condensation reaction with 2,4-thiazolidinedione. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential application in various research fields. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to possess anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, this compound has been reported to have anti-diabetic effects by improving insulin sensitivity and regulating glucose metabolism.

properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H18N2O3S2/c1-9-8-17-16(22-9)18-14(19)10(2)23-15(18)12-7-11(20-3)5-6-13(12)21-4/h5-8,10,15H,1-4H3

InChI Key

IINCXPIJQXRYED-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C(S1)C2=C(C=CC(=C2)OC)OC)C3=NC=C(S3)C

Canonical SMILES

CC1C(=O)N(C(S1)C2=C(C=CC(=C2)OC)OC)C3=NC=C(S3)C

Origin of Product

United States

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